

Application Notes and Protocols for CRT0105950 in Neuroblastoma Cell Lines

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Compound of Interest

Compound Name: CRT0105950

Cat. No.: B606816

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Introduction

CRT0105950 is a potent and selective small molecule inhibitor of LIM kinases 1 and 2 (LIMK1/2). LIM kinases are key regulators of actin cytoskeletal dynamics through their phosphorylation and inactivation of cofilin. In neuroblastoma, a pediatric cancer of the sympathetic nervous system, dysregulation of the actin cytoskeleton is implicated in tumor progression, motility, and invasion. The Rho-ROCK-LIMK signaling pathway is frequently overactive in neuroblastoma, making it a promising target for therapeutic intervention.^{[1][2][3]} [4] These application notes provide a summary of the effects of **CRT0105950** in neuroblastoma cell lines and detailed protocols for its use in key in vitro assays.

Data Presentation

In Vitro Efficacy of CRT0105950 in Neuroblastoma Cell Lines

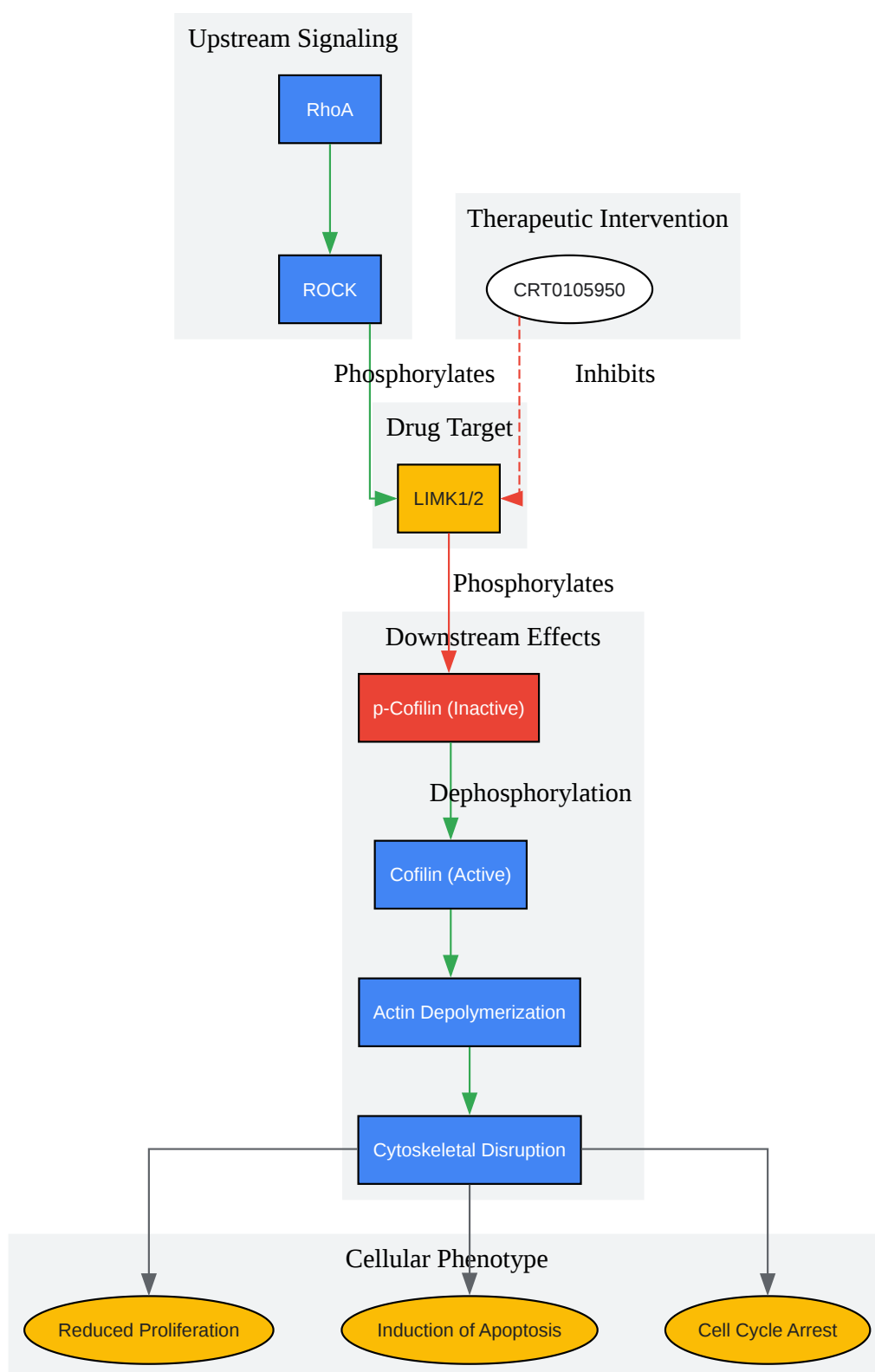
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **CRT0105950** in various human neuroblastoma cell lines, demonstrating its potency in inhibiting neuroblastoma cell growth.

Cell Line	IC50 (μM)	Tissue of Origin
NB-1	0.59	Nervous System
GIMEN	1.12	Nervous System
IMR-32	1.34	Nervous System
KELLY	1.95	Nervous System
NGP	2.11	Nervous System
CHP-212	2.13	Nervous System
SK-N-BE(2)	2.22	Nervous System
NLF	2.27	Nervous System
LAN-1	2.31	Nervous System
MHH-NB-11	2.37	Nervous System
SK-N-AS	2.94	Nervous System
SH-SY5Y	3.01	Nervous System

Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.

Signaling Pathway

CRT0105950 exerts its effects by inhibiting LIMK1 and LIMK2. This prevents the phosphorylation of cofilin, leading to its active state. Active cofilin promotes the depolymerization of F-actin, resulting in alterations to the actin cytoskeleton. This disruption affects cell morphology, motility, and division. The upstream regulation of LIMK often involves the Rho-ROCK pathway, which is known to be dysregulated in neuroblastoma.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)



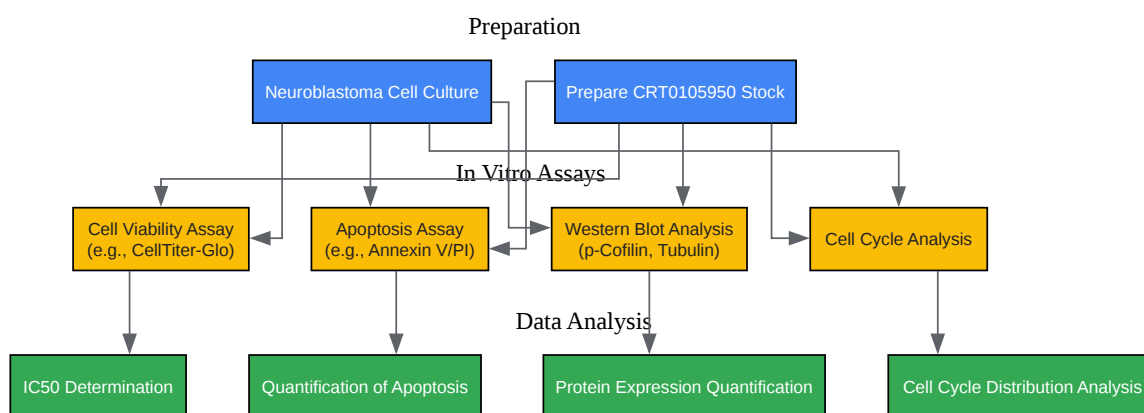
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Caption: The Rho-ROCK-LIMK signaling pathway and the mechanism of action of **CRT0105950**.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for evaluating the efficacy of **CRT0105950** in neuroblastoma cell lines.



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Caption: General experimental workflow for evaluating **CRT0105950** in neuroblastoma cell lines.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the viability of neuroblastoma cells after treatment with **CRT0105950** using the CellTiter-Glo® Luminescent Cell Viability Assay.^{[5][6][7][8][9][10]}

Materials:

- Neuroblastoma cell line of interest
- Complete culture medium
- **CRT0105950**
- DMSO (vehicle control)
- Opaque-walled 96-well plates
- CellTiter-Glo® Reagent (Promega)
- Luminometer

Procedure:

- Cell Seeding:
 - Trypsinize and count neuroblastoma cells.
 - Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Drug Treatment:
 - Prepare a 2X serial dilution of **CRT0105950** in complete culture medium. A suggested starting range is 0.01 µM to 100 µM.
 - Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the drug dilutions.
 - Remove the medium from the wells and add 100 µL of the **CRT0105950** dilutions or vehicle control.
 - Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

- Assay:
 - Equilibrate the plate to room temperature for 30 minutes.
 - Add 100 μ L of CellTiter-Glo® Reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence using a luminometer.
- Data Analysis:
 - Subtract the average background luminescence (medium only) from all readings.
 - Normalize the data to the vehicle-treated control wells (set as 100% viability).
 - Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in neuroblastoma cells treated with **CRT0105950** using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Neuroblastoma cell line of interest
- Complete culture medium
- **CRT0105950**
- DMSO (vehicle control)
- 6-well plates

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed neuroblastoma cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
 - Incubate for 24 hours.
 - Treat cells with various concentrations of **CRT0105950** (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control (DMSO) for 24-48 hours.
- Cell Harvesting:
 - Collect the culture medium (containing floating cells).
 - Wash the adherent cells with PBS and detach them using trypsin-EDTA.
 - Combine the detached cells with the collected medium.
 - Centrifuge the cell suspension at 300 x g for 5 minutes.
 - Wash the cell pellet twice with cold PBS.
- Staining:
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide.

- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Binding Buffer to each tube.
- Flow Cytometry:
 - Analyze the samples on a flow cytometer within one hour of staining.
 - Use unstained, Annexin V-FITC only, and PI only controls for compensation and to set the gates.
 - Acquire at least 10,000 events per sample.
- Data Analysis:
 - Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
 - Lower-left (Annexin V-/PI-): Live cells
 - Lower-right (Annexin V+/PI-): Early apoptotic cells
 - Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
 - Upper-left (Annexin V-/PI+): Necrotic cells

Western Blot Analysis of Phospho-Cofilin

This protocol outlines the procedure for detecting changes in the phosphorylation of cofilin in neuroblastoma cells following treatment with **CRT0105950**.^{[17][18][19][20][21][22]}

Materials:

- Neuroblastoma cell line of interest
- Complete culture medium
- **CRT0105950**
- DMSO (vehicle control)

- 6-well plates
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, anti- β -actin (loading control)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Lysis:
 - Seed and treat neuroblastoma cells with **CRT0105950** as described in the apoptosis assay protocol.
 - After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.

- Collect the supernatant (protein lysate).
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation and SDS-PAGE:
 - Normalize the protein concentration of all samples.
 - Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
 - Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
 - Run the gel until the dye front reaches the bottom.
- Western Blotting:
 - Transfer the proteins from the gel to a PVDF membrane.
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-cofilin, diluted according to the manufacturer's recommendation) overnight at 4°C.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
- Detection:
 - Incubate the membrane with ECL substrate.
 - Capture the chemiluminescent signal using an imaging system.
- Data Analysis:

- Perform densitometry analysis to quantify the band intensities.
- Normalize the intensity of the phospho-cofilin band to the total cofilin band and then to the loading control (β -actin).
- Calculate the fold change in phospho-cofilin levels relative to the vehicle-treated control.

Conclusion

CRT0105950 demonstrates potent anti-proliferative effects in a range of neuroblastoma cell lines. Its mechanism of action through the inhibition of the Rho-ROCK-LIMK signaling pathway provides a targeted approach to disrupt the cytoskeletal dynamics essential for neuroblastoma cell survival and proliferation. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of **CRT0105950** in neuroblastoma.

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